molecular formula C22H48N4 B1627408 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane CAS No. 92745-46-5

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane

Cat. No. B1627408
CAS RN: 92745-46-5
M. Wt: 368.6 g/mol
InChI Key: RIEOKWOMCYGQHB-UHFFFAOYSA-N
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Description

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane, also known as Dodecyl cyclen , is a macrocyclic compound with the chemical formula C22H48N4 . It belongs to the class of azamacrocycles and exhibits interesting properties due to its unique structure.



Synthesis Analysis

The synthesis of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane involves the cyclization of 1,4,8,11-tetraazacyclotetradecane (cyclen) with a dodecyl group attached. The dodecyl group (a 12-carbon alkyl chain) is introduced to enhance solubility and modify the compound’s properties. The reaction typically occurs under controlled conditions, and the resulting product is purified to obtain the desired compound.



Molecular Structure Analysis

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane features a cyclic structure composed of four nitrogen atoms (tetraaza) and a dodecyl side chain. The cyclic backbone provides a cavity that can coordinate with metal ions, making it useful in coordination chemistry and catalysis.



Chemical Reactions Analysis

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane forms stable metal complexes due to its macrocyclic nature. These complexes find applications in various fields, including catalysis , ion recognition , and supramolecular chemistry . The dodecyl group can influence the reactivity of the central cavity, allowing selective binding of metal ions.



Physical And Chemical Properties Analysis


  • Molecular Weight : 368.64 g/mol

  • IUPAC Name : 1-dodecyl-1,4,8,11-tetrazacyclotetradecane

  • Appearance : Typically a white to off-white solid

  • Solubility : Soluble in organic solvents (e.g., chloroform, methanol)

  • Melting Point : Varies based on the specific derivative


Safety And Hazards

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane is generally considered low in toxicity . However, as with any chemical, precautions should be taken during handling. It is advisable to follow standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).


Future Directions

Research on 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane continues to explore its applications in catalysis , drug delivery , and supramolecular chemistry . Further investigations may focus on optimizing its properties, designing derivatives, and understanding its behavior in complex environments.


properties

IUPAC Name

1-dodecyl-1,4,8,11-tetrazacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N4/c1-2-3-4-5-6-7-8-9-10-11-20-26-21-13-16-24-18-17-23-14-12-15-25-19-22-26/h23-25H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEOKWOMCYGQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CCCNCCNCCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564846
Record name 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane

CAS RN

92745-46-5
Record name 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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